3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid
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Overview
Description
3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid is a useful research compound. Its molecular formula is C100H168O14 and its molecular weight is 1594.4 g/mol. The purity is usually 95%.
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Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyloxy groups can be replaced by other functional groups such as halides or amines[][1].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogenation reactions[][1].
Major Products
Scientific Research Applications
3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of liquid crystal materials, which are essential components of modern display technologies. It is also used in the fabrication of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells[][1].
Comparison with Similar Compounds
Similar Compounds
3,4,5-Tris(octyloxy)benzoic acid: Similar in structure but lacks the trioctoxyphenyl groups.
3,4,5-Tris(carboxymethoxy)benzoic acid: Contains carboxymethoxy groups instead of octyloxy groups.
3,4,5-Trimethoxybenzoic acid: Simpler structure with methoxy groups instead of octyloxy groups[][1].
Properties
Molecular Formula |
C100H168O14 |
---|---|
Molecular Weight |
1594.4 g/mol |
IUPAC Name |
3,4,5-tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C100H168O14/c1-10-19-28-37-46-55-64-103-88-73-84(74-89(104-65-56-47-38-29-20-11-2)96(88)109-70-61-52-43-34-25-16-7)81-112-94-79-87(100(101)102)80-95(113-82-85-75-90(105-66-57-48-39-30-21-12-3)97(110-71-62-53-44-35-26-17-8)91(76-85)106-67-58-49-40-31-22-13-4)99(94)114-83-86-77-92(107-68-59-50-41-32-23-14-5)98(111-72-63-54-45-36-27-18-9)93(78-86)108-69-60-51-42-33-24-15-6/h73-80H,10-72,81-83H2,1-9H3,(H,101,102) |
InChI Key |
YESMMQPUFJMXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC(=C1OCCCCCCCC)OCCCCCCCC)COC2=CC(=CC(=C2OCC3=CC(=C(C(=C3)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCC4=CC(=C(C(=C4)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)C(=O)O |
Origin of Product |
United States |
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